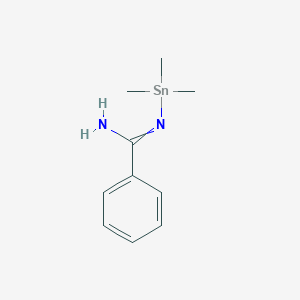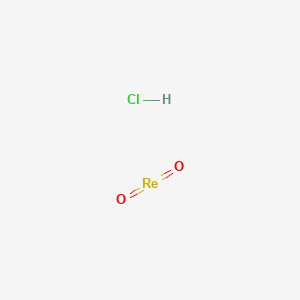
Dioxorhenium--hydrogen chloride (1/1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dioxorhenium–hydrogen chloride (1/1) is a chemical compound that features rhenium in its oxidation state. This compound is of interest due to its unique properties and potential applications in various fields, including chemistry, biology, and industry. Rhenium is a rare, heavy, transition metal with high melting points and significant resistance to wear and corrosion, making its compounds valuable in high-stress environments.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of dioxorhenium–hydrogen chloride typically involves the reaction of rhenium compounds with hydrochloric acid under controlled conditions. One common method includes the reaction of rhenium heptoxide with hydrochloric acid, which results in the formation of dioxorhenium–hydrogen chloride. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of dioxorhenium–hydrogen chloride may involve the use of rhenium-containing ores. These ores are processed to extract rhenium, which is then reacted with hydrochloric acid in large reactors. The process is optimized to maximize yield and purity, often involving multiple purification steps to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions: Dioxorhenium–hydrogen chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to higher oxidation states under specific conditions.
Reduction: It can be reduced to lower oxidation states using reducing agents.
Substitution: It can participate in substitution reactions where ligands are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Reducing agents like hydrogen gas or sodium borohydride.
Substitution: Ligands such as phosphines or amines can be used under controlled conditions.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides of rhenium, while reduction may produce lower oxidation state compounds.
Applications De Recherche Scientifique
Dioxorhenium–hydrogen chloride has several applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation processes.
Biology: Its potential use in biological systems is being explored, particularly in the study of enzyme mimetics and as a probe for biochemical pathways.
Medicine: Research is ongoing into its use in radiopharmaceuticals for diagnostic imaging and cancer treatment.
Industry: It is used in the production of high-performance alloys and as a catalyst in petrochemical refining.
Mécanisme D'action
The mechanism by which dioxorhenium–hydrogen chloride exerts its effects involves its ability to interact with various molecular targets. In catalytic processes, it can facilitate the transfer of electrons or atoms, thereby accelerating chemical reactions. Its interaction with biological molecules may involve binding to specific sites on enzymes or receptors, influencing their activity and function.
Comparaison Avec Des Composés Similaires
- Dioxorhenium–hydrogen fluoride
- Dioxorhenium–hydrogen bromide
- Dioxorhenium–hydrogen iodide
Comparison: Dioxorhenium–hydrogen chloride is unique due to its specific reactivity and stability compared to its analogs. For instance, dioxorhenium–hydrogen fluoride may exhibit different reactivity due to the stronger electronegativity of fluorine, while dioxorhenium–hydrogen bromide and dioxorhenium–hydrogen iodide may have different solubility and stability profiles.
Propriétés
Numéro CAS |
66446-69-3 |
|---|---|
Formule moléculaire |
ClHO2Re |
Poids moléculaire |
254.67 g/mol |
Nom IUPAC |
dioxorhenium;hydrochloride |
InChI |
InChI=1S/ClH.2O.Re/h1H;;; |
Clé InChI |
OEVDHCUKVSOPEV-UHFFFAOYSA-N |
SMILES canonique |
O=[Re]=O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


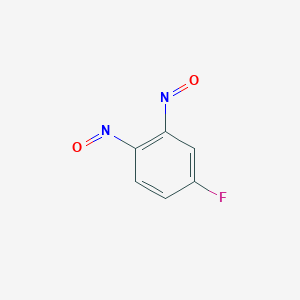
![Bicyclo[5.2.0]non-7-ene](/img/structure/B14475932.png)
![2-Methyl-2-[methyl(phenyl)sulfamoyl]propanoic acid](/img/structure/B14475933.png)
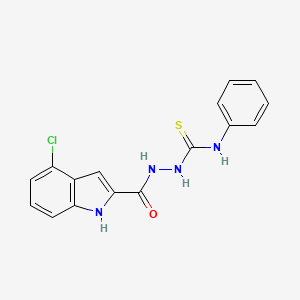
![2-{[2-(2,4-Dichlorophenoxy)ethyl]sulfanyl}-1,3-benzothiazole](/img/structure/B14475945.png)
![3-[(2-Nitrophenyl)methylidene]oxolane-2,4-dione](/img/structure/B14475960.png)
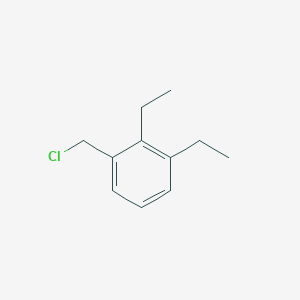
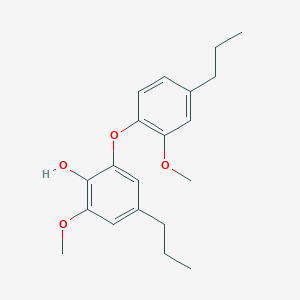

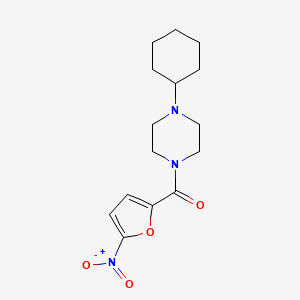
![3-methyl-1,5-diphenyl-1,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one](/img/structure/B14475990.png)
![2,4,6,8,8-Pentamethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14475995.png)
![1-(4-butylphenyl)-N-[1-(4-butylphenyl)ethylideneamino]ethanimine](/img/structure/B14476005.png)
